

Comprehensive Metabolite Identification of Schisantherin A

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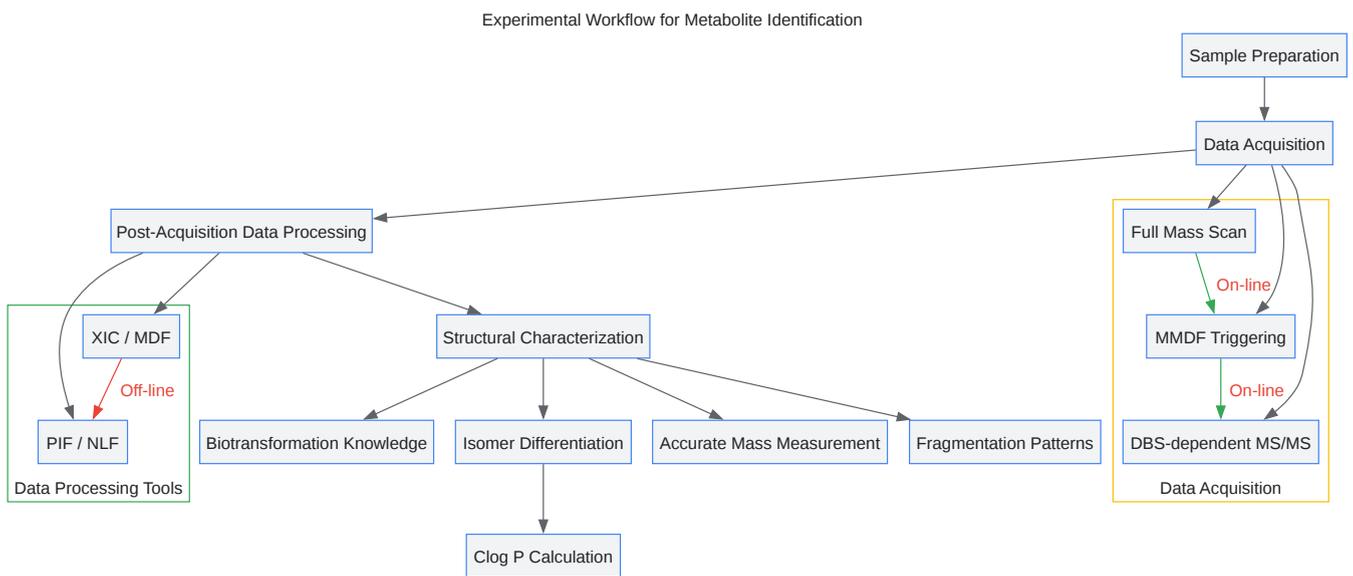
Compound Focus: Schisantherin A

CAS No.: 58546-56-8

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A foundational 2020 study utilized **Ultra-High-Performance Liquid Chromatography coupled with Hybrid Triple Quadrupole Time-of-Flight Tandem Mass Spectrometry (UHPLC-Q-TOF-MS/MS)** to provide an in-depth analysis of **Schisantherin A** metabolites. The experimental workflow and key findings are summarized below [1] [2] [3].



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Experimental workflow for metabolite identification of **Schisantherin A**, combining on-line data acquisition and off-line data processing techniques [1].

Summary of Identified Metabolites

The following table summarizes the quantitative data on metabolite distribution from the study [1] [2]:

Metabolic Category	Number of Metabolites Identified	Primary Biological Matrices
Total Metabolites	60	Urine, Bile, Plasma, RLMS
Phase-I Metabolites	48	Urine (56), Bile (8), Plasma (19)
Phase-II Metabolites	12	Urine (56), Bile (8), Plasma (19)
In Vitro (RLMS)	5	Rat Liver Microsomes
Novel Metabolites	45	Various

Detailed Experimental Protocols

For researchers aiming to replicate or adapt these methods, here are the core experimental details.

In Vivo and In Vitro Models

- In Vivo:** Studies were conducted on **male Sprague Dawley rats**. Metabolites were identified in plasma, urine, and bile [1] [2].
- In Vitro:** Metabolic profiles were investigated using **rat liver microsomes (RLMS)**, confirming hepatic involvement in biotransformation [1].

Instrumentation and Data Acquisition

- Core Technique:** **UHPLC-Q-TOF-MS/MS** was the primary platform [1] [2].
- On-line Data Acquisition:** A **Multiple Mass Defect Filter (MMDF)** and **Dynamic Background Subtraction (DBS)** dependent method was used. This approach enhances the ability to trigger MS/MS scans for lower-level drug metabolites and reduces interference from complex biological matrices [1].

- **Chromatography:** Separation was achieved using a reversed-phase liquid chromatography system. The calculated **Clog P value** (from ChemDraw Ultra) was a key parameter for estimating the retention time of isomeric metabolites, with larger Clog P values generally correlating with longer retention times [1].

Data Processing and Metabolite Identification

- **Post-acquisition Mining:** The data was processed using multiple techniques [1]:
 - **Mass Defect Filter (MDF)** and **Extracted Ion Chromatogram (XIC):** To predict molecular weights and elemental compositions.
 - **Product Ion Filter (PIF)** and **Neutral Loss Filter (NLF):** To extract potential metabolite precursors from the accurate MS/MS data.
- **Structural Characterization:** This was based on [1]:
 - Accurate mass measurement.
 - Known drug biotransformation pathways.
 - The established fragmentation patterns of the parent **Schisantherin A** molecule.

Metabolic Pathways and Fragmentation Patterns

Understanding the chemical transformations and how the molecule fragments is crucial for identification.

Primary Metabolic Pathways

The metabolic pathways of **Schisantherin A** are extensive and include [1] [2] [4]:

- **Phase I:** Oxidation, reduction, and demethylation.
- **Phase II:** Conjugation with glucuronide, sulfate, taurine, glucose, and glutathione groups.

The **methoxy group** and the **biphenyl cyclooctene ring** are identified as the main metabolic sites of **Schisantherin A** [4].

Key Fragmentation Pathways

In MS/MS analysis, **Schisantherin A** (with a deprotonated molecular ion $[M + Na]^+$ at m/z 559.1948) undergoes several characteristic fragmentation pathways [1]:

- **Loss of Benzoic Acid (C₆H₅COOH):** A major fragmentation, leading to the fragment ion at m/z 415.
- **Loss of Water (H₂O):** From a hydroxyl group, forming the ion at m/z 397.
- **Loss of Methyl (CH₃) and Methoxy (OCH₃) Groups:** The order of elimination depends on the stability of the resulting intermediate carbanion structures [1].

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References

1. Screening and Identification of the Main Metabolites ... [pmc.ncbi.nlm.nih.gov]
2. Screening and Identification of the Main Metabolites ... [pubmed.ncbi.nlm.nih.gov]
3. S-EPMC7024306 - Screening and Identification of the Main ... [omicsdi.org]
4. Research Progress on the Pharmacological Action ... [pmc.ncbi.nlm.nih.gov]

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